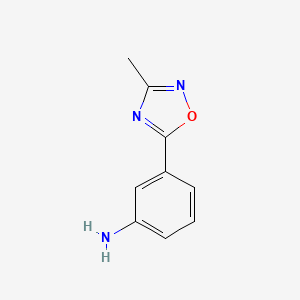

3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

Descripción general

Descripción

3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline is an organic compound with the molecular formula C9H9N3O. It features a 1,2,4-oxadiazole ring substituted with a methyl group at the 3-position and an aniline group at the 5-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring high yields and purity, would apply.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Chemistry

-

Biology

- Antimicrobial Activity : Derivatives of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline have shown promising results as antimicrobial agents. For instance, compounds derived from this structure have demonstrated efficacy against various bacterial strains and fungi .

- Anticancer Properties : Recent studies indicate that this compound exhibits significant cytotoxicity against several cancer cell lines. For example, it has shown IC50 values as low as 0.003 μM against lung adenocarcinoma cells (LXFA 629) and colon cancer cells (HT-29) .

-

Medicine

- Pharmacological Investigations : The compound is being explored for its potential therapeutic roles in drug design due to its ability to interact with biological targets involved in disease pathways. It has been studied for its effects on enzymes related to cancer and infectious diseases .

- Kappa Opioid Receptor Antagonism : A derivative of this compound has been investigated as a selective antagonist for kappa opioid receptors, showing promise in treating neuropsychiatric disorders .

- Industry

Anticancer Activity

A study evaluated the anticancer effects of this compound derivatives against multiple human cancer cell lines:

| Cell Line | IC50 Value (μM) | Remarks |

|---|---|---|

| HT-29 (Colon) | 0.003 | Highly effective |

| GXF 251 (Gastric) | 0.005 | Significant cytotoxicity |

| LXFA 629 (Lung) | 0.003 | Most potent against this line |

These findings suggest that the compound's derivatives could be developed into effective anticancer agents .

Antimicrobial Studies

Research on the antimicrobial properties of derivatives has yielded promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.25 μg/mL | High |

| Escherichia coli | 0.5 μg/mL | Moderate |

| Candida albicans | 0.75 μg/mL | Moderate |

These results indicate that derivatives of the compound can inhibit the growth of pathogenic microorganisms effectively .

Mecanismo De Acción

The mechanism of action of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit enzymes like thymidylate synthase and histone deacetylase, which are involved in DNA synthesis and gene expression regulation . These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

1,2,4-Oxadiazole: A parent compound with similar structural features but without the aniline group.

3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid: A compound with a carboxylic acid group instead of an aniline group.

1,3,4-Oxadiazole: Another isomeric form with different positioning of nitrogen and oxygen atoms.

Uniqueness

3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the oxadiazole ring and aniline group makes it a versatile intermediate for synthesizing various bioactive compounds and materials.

Actividad Biológica

3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline is a compound that falls under the category of 1,2,4-oxadiazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, including anticancer properties, antiviral potential, and other pharmacological effects based on recent research findings.

Overview of 1,2,4-Oxadiazole Derivatives

1,2,4-Oxadiazoles have garnered attention in medicinal chemistry due to their broad spectrum of biological activities. These compounds have been reported to exhibit:

- Anticancer effects

- Antiviral properties

- Antimicrobial activities

- Anti-inflammatory effects

- Antiparasitic properties

These activities are attributed to their ability to interact with various biological targets such as enzymes and receptors involved in disease pathways .

Anticancer Activity

Recent studies highlight the potential of this compound and its derivatives in cancer treatment. For instance:

- Cytotoxicity Studies : A derivative of this compound was evaluated against a panel of human cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values indicating its effectiveness against several types of cancer cells including colon (HT-29), gastric (GXF 251), and lung adenocarcinomas (LXFA 629) with IC50 values as low as 0.003 μM in some cases .

Table 1: Cytotoxic Activity of this compound Derivatives

| Cell Line | IC50 Value (μM) |

|---|---|

| HT-29 (Colon) | 2.76 |

| GXF 251 (Gastric) | 9.27 |

| LXFA 629 (Lung) | 0.003 |

| OVXF 899 (Ovarian) | 1.143 |

The compound's ability to induce apoptosis in cancer cells has also been documented. Flow cytometry assays revealed that it acts in a dose-dependent manner to promote apoptotic pathways .

Antiviral Potential

In addition to its anticancer properties, research has identified the potential of 1,2,4-oxadiazole derivatives as inhibitors of viral infections. Specifically:

- SARS-CoV-2 Inhibition : A study reported that certain oxadiazole derivatives exhibit inhibitory activity against the SARS-CoV-2 PLpro enzyme with IC50 values around 7.197 μM. This suggests a potential role for these compounds in treating COVID-19 by preventing viral replication .

Mechanistic Insights

The biological activity of this compound can be attributed to its structural characteristics that allow for interaction with specific biological targets:

- Enzyme Inhibition : The compound has shown inhibitory effects on various enzymes involved in cancer progression and viral replication.

- Molecular Docking Studies : Computational studies indicate favorable interactions between the compound and target proteins which could enhance its efficacy as a therapeutic agent.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of oxadiazole derivatives:

- Study on Anticancer Activity : A comprehensive study assessed multiple derivatives against various cancer cell lines and concluded that modifications in the oxadiazole ring significantly affect their cytotoxic potency .

- Antiviral Activity Assessment : Another research effort focused on the antiviral properties against SARS-CoV-2 and highlighted the importance of structural modifications for enhancing inhibitory effects .

Propiedades

IUPAC Name |

3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-11-9(13-12-6)7-3-2-4-8(10)5-7/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQBMEOGPUBDNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30506540 | |

| Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76629-35-1 | |

| Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.